REACTION_CXSMILES
|
[Cl:1][C:2]1[O:25][C:5]2=[C:6]([N:10](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)[N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1.Cl.O1CCOCC1>C(Cl)Cl>[Cl:1][C:2]1[O:25][C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1
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Name
|
Di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate
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Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=C(N=CC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly over several minutes
|
Type
|
CUSTOM
|
Details
|
The reaction was removed from the cooling bath
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
treated with saturated NaHCO3 until the pH
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The material was purified by flash chromatography (50% EtOAc:DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=C(N=CC2)N)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |